1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Overview
Description
Helichrysetin is a natural chalcone compound found in plants belonging to the Zingiberaceae and Asteraceae families, such as Helichrysum species, Alpinia species, and Boesenbergia rotunda . This compound has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-oxidative, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Helichrysetin can be synthesized through various chemical routes. One common method involves the Claisen-Schmidt condensation reaction between 2,4-dihydroxy-6-methoxyacetophenone and 4-hydroxybenzaldehyde . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solution. The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired chalcone.
Industrial Production Methods: Industrial production of helichrysetin may involve the extraction of the compound from natural sources, such as the flowers of Helichrysum odoratissimum . The extraction process includes solvent extraction, followed by purification steps like column chromatography to isolate pure helichrysetin.
Chemical Reactions Analysis
Types of Reactions: Helichrysetin undergoes various chemical reactions, including:
Oxidation: Helichrysetin can be oxidized to form corresponding quinones.
Reduction: Reduction of helichrysetin can yield dihydrochalcones.
Substitution: Substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrochalcones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Mechanism of Action
Helichrysetin exerts its effects through multiple molecular pathways:
Anti-Cancer Activity: Induces apoptosis in cancer cells by causing DNA damage, cell cycle arrest, and mitochondrial-mediated apoptosis.
Anti-Oxidative Activity: Increases the expression of oxidative stress-related proteins, thereby enhancing the cellular defense against oxidative damage.
Anti-HIV Activity: Inhibits HIV-1 protease, preventing the maturation of the virus.
Comparison with Similar Compounds
Helichrysetin is unique among chalcones due to its specific substitution pattern and biological activities. Similar compounds include:
Panduratin A: Another chalcone with anti-HIV and anti-cancer properties.
Xanthohumol: A prenylated chalcone with anti-cancer and anti-inflammatory activities.
Licochalcone A: Exhibits anti-microbial and anti-inflammatory properties.
Helichrysetin stands out due to its potent anti-cancer activity and ability to modulate multiple molecular pathways, making it a promising candidate for further research and development in various fields.
Properties
IUPAC Name |
1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-9,17-18,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGUBYRKZATRIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285390 | |
Record name | 2′,4′,4-Trihydroxy-6′-methoxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56121-43-8 | |
Record name | 2′,4′,4-Trihydroxy-6′-methoxychalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56121-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′,4′,4-Trihydroxy-6′-methoxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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